molecular formula C11H6F3N3O B12275619 3-(5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl)benzonitrile CAS No. 63695-49-8

3-(5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl)benzonitrile

Cat. No.: B12275619
CAS No.: 63695-49-8
M. Wt: 253.18 g/mol
InChI Key: CWYVJBGLJXGNLT-UHFFFAOYSA-N
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Description

3-(5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl)benzonitrile is a heterocyclic compound featuring a pyrazole ring substituted with a trifluoromethyl group and a benzonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl)benzonitrile typically involves the reaction of appropriate precursors under controlled conditionsThe reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like acids or bases to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl)benzonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of products .

Scientific Research Applications

3-(5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl)benzonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl)benzonitrile involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and specificity, while the pyrazole ring can participate in hydrogen bonding and other interactions. These properties enable the compound to modulate biological pathways and exert its effects.

Comparison with Similar Compounds

Similar Compounds

    2-[5-oxo-3-phenyl-2-(trifluoromethyl)pyrrolidin-1-yl]acetamide: This compound shares the trifluoromethyl group and a similar heterocyclic structure, but with a pyrrolidinone ring instead of a pyrazole.

    4-(5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl)benzonitrile: A closely related compound with slight variations in the substitution pattern.

Uniqueness

The uniqueness of 3-(5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl)benzonitrile lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. Its trifluoromethyl group enhances lipophilicity and metabolic stability, while the pyrazole ring provides a versatile scaffold for further modifications.

Properties

CAS No.

63695-49-8

Molecular Formula

C11H6F3N3O

Molecular Weight

253.18 g/mol

IUPAC Name

3-[5-oxo-3-(trifluoromethyl)-4H-pyrazol-1-yl]benzonitrile

InChI

InChI=1S/C11H6F3N3O/c12-11(13,14)9-5-10(18)17(16-9)8-3-1-2-7(4-8)6-15/h1-4H,5H2

InChI Key

CWYVJBGLJXGNLT-UHFFFAOYSA-N

Canonical SMILES

C1C(=NN(C1=O)C2=CC=CC(=C2)C#N)C(F)(F)F

Origin of Product

United States

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